molecular formula C17H17N5OS B2953429 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797735-27-3

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2953429
CAS No.: 1797735-27-3
M. Wt: 339.42
InChI Key: CRPDIBTWLQYKKG-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic heterocycle featuring a fused ring system (tricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene) with four nitrogen atoms distributed across its framework. Key structural elements include:

  • A methyl group at position 4, which may influence steric hindrance and lipophilicity.
  • A tetraazatricyclo core, combining pyridine-like and fused bicyclic motifs, likely conferring rigidity and unique electronic properties.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-8-15-19-9-12-10-21(7-5-14(12)22(15)20-11)17(23)13-4-3-6-18-16(13)24-2/h3-4,6,8-9H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPDIBTWLQYKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=CC=C4)SC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on heterocyclic analogs from the provided evidence (e.g., thiazolo-pyrimidines, pyrimido-quinazolines), emphasizing structural, synthetic, and physicochemical distinctions.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Ring System
4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene (Target) Not provided* Inferred ~400–450 N/A Methylsulfanyl, pyridine-carbonyl, nitrile Tetraazatricyclo[7.4.0.0²,⁶]trideca
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386 243–246 Nitrile, carbonyl, thiazole Thiazolo[3,2-a]pyrimidine
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403 213–215 Nitrile, carbonyl, cyanobenzylidene Thiazolo[3,2-a]pyrimidine
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318 268–269 Nitrile, quinazoline, furan Pyrimido[2,1-b]quinazoline

* Molecular formula for the target compound inferred from IUPAC name: Likely C₁₈H₁₅N₅O₂S or similar.

Key Observations:

Structural Complexity: The target compound exhibits a tricyclic system with four nitrogen atoms, surpassing the bicyclic frameworks of compounds 11a, 11b, and 12. This complexity may enhance binding specificity in biological systems but complicate synthesis . Compounds 11a and 11b share a thiazolo-pyrimidine core but differ in substituents (trimethylbenzylidene vs. cyanobenzylidene), impacting melting points and solubility. The cyanobenzylidene group in 11b reduces symmetry, lowering its melting point compared to 11a .

Functional Group Influence: Nitrile groups are common across all compounds, with IR absorptions near 2,220 cm⁻¹, suggesting similar electronic environments .

Synthetic Methodology :

  • Compounds 11a/b were synthesized via condensation reactions using chloroacetic acid and aromatic aldehydes under acidic reflux, yielding ~68% .
  • Compound 12 required 12-hour reflux with anthranilic acid in sodium ethoxide, highlighting the challenges of forming quinazoline systems compared to thiazolo-pyrimidines .
  • The target compound’s synthesis likely demands advanced cyclization strategies due to its tricyclic structure, possibly involving transition-metal catalysis or high-temperature annulation.

Thermal Stability: Higher melting points in 11a (243–246°C) and 12 (268–269°C) versus 11b (213–215°C) correlate with crystallinity influenced by substituent bulkiness and hydrogen-bonding capacity.

Research Findings and Implications

  • Biological Relevance : While the target compound’s activity is undocumented in the evidence, analogs like 11a/b and 12 (with nitrile and carbonyl groups) are often explored as kinase inhibitors or antimicrobial agents. The methylsulfanyl group could enhance bioavailability by modulating logP values .
  • Spectroscopic Trends : Consistent NMR shifts for aromatic protons (δ 6.5–8.0 ppm in DMSO-d₆) and carbonyl carbons (δ 165–171 ppm) across 11a/b and 12 suggest predictable patterns for the target compound’s characterization .

Biological Activity

The compound 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene , often referred to in research as a tetraazatricyclo compound, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C₁₇H₁₈N₄S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : Not specifically listed but can be derived from the systematic name.

Structural Representation

The structure of the compound features a complex tricyclic framework with multiple nitrogen atoms and a methylsulfanyl group attached to a pyridine ring. This unique configuration is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl] exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetraazatricyclo compounds showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundActivityReference
4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]Moderate
Similar Tetraazatricyclo DerivativeStrong

Anticancer Potential

Preliminary research suggests that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines:

  • Case Study : Research conducted on lung cancer cell lines indicated that treatment with tetraazatricyclo compounds resulted in a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The presence of nitrogen atoms in the structure may interact with DNA, inhibiting its replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death .

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic application:

  • Toxicity Assessment : Initial toxicity assessments indicate that while some derivatives show promise, further studies are needed to evaluate long-term effects and safe dosage ranges.

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